
Methyl 2-amino-5,5-difluorohexanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-5,5-difluorohexanoate hydrochloride is a chemical compound with the molecular formula C7H14ClF2NO2 It is a derivative of hexanoic acid, featuring both amino and difluoro substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-amino-5,5-difluorohexanoic acid with methanol in the presence of hydrochloric acid to form the ester hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-5,5-difluorohexanoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
Substitution: Formation of substituted amino derivatives.
Oxidation: Formation of difluorohexanoic acid derivatives.
Reduction: Formation of reduced aminohexanoate derivatives.
Hydrolysis: Formation of 2-amino-5,5-difluorohexanoic acid.
Aplicaciones Científicas De Investigación
Methyl 2-amino-5,5-difluorohexanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-amino-5,5-difluorohexanoate hydrochloride involves its interaction with specific molecular targets. The amino and difluoro groups can interact with enzymes and receptors, potentially altering their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-amino-5-fluorohexanoate hydrochloride
- Methyl 2-amino-6,6-difluorohexanoate hydrochloride
- Methyl 2-amino-4,4-difluorohexanoate hydrochloride
Uniqueness
Methyl 2-amino-5,5-difluorohexanoate hydrochloride is unique due to the specific positioning of the difluoro groups on the hexanoate backbone. This positioning can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C7H14ClF2NO2 |
|---|---|
Peso molecular |
217.64 g/mol |
Nombre IUPAC |
methyl 2-amino-5,5-difluorohexanoate;hydrochloride |
InChI |
InChI=1S/C7H13F2NO2.ClH/c1-7(8,9)4-3-5(10)6(11)12-2;/h5H,3-4,10H2,1-2H3;1H |
Clave InChI |
ZMPQQPDWRANEEA-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC(C(=O)OC)N)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



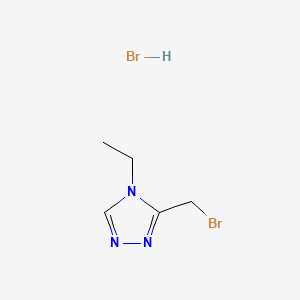

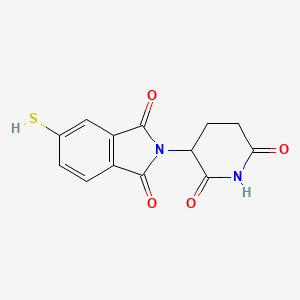
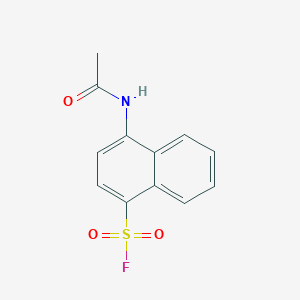
![1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one](/img/structure/B15303011.png)
![N-[4-bromo-2-(2,4-dioxohexahydropyrimidin-1-yl)phenyl]acetamide](/img/structure/B15303015.png)



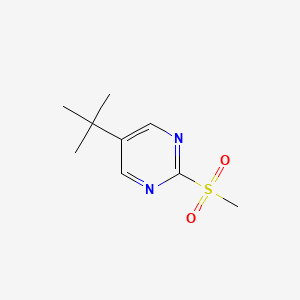
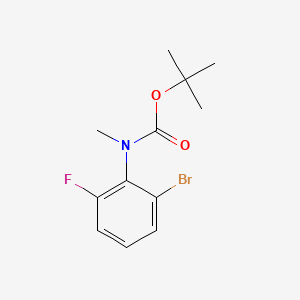
![5-[[1-(Aminomethyl)-3-methyl-butyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15303058.png)

